molecular formula C5H14Cl2N2O2 B3261258 4-Aza-DL-leucine dihydrochloride CAS No. 34064-27-2

4-Aza-DL-leucine dihydrochloride

Cat. No.: B3261258
CAS No.: 34064-27-2
M. Wt: 205.08 g/mol
InChI Key: OZWNGZATZQMSHU-UHFFFAOYSA-N
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Description

4-Aza-DL-leucine dihydrochloride (CAS: 102029-69-6 or 34064-27-2) is a synthetic amino acid derivative with the molecular formula C₅H₁₄Cl₂N₂O₂ and a molecular weight of 205.08 g/mol. Structurally, it is the dihydrochloride salt of 4-aza-DL-leucine, where the amino group is substituted with a dimethylamino moiety (β-dimethylamino-dl-alanine dihydrochloride).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(dimethylamino)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWNGZATZQMSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920535
Record name 3-(Dimethylamino)alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-69-6
Record name 3-(Dimethylamino)alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aza-DL-leucine dihydrochloride involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and is conducted in an aqueous medium. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, such as thin-layer chromatography (TLC), are employed to verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Aza-DL-leucine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-Aza-DL-leucine dihydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Notes on Discrepancies and Availability

  • CAS Number Variability : The compound is listed under 102029-69-6 and 34064-27-2 , likely due to supplier-specific registrations or salt-form variations.
  • Commercial Availability : Discontinued in some catalogues (e.g., 25 mg and 250 mg sizes), but available via specialty suppliers (e.g., ECHEMI) in bulk quantities (1–200 kg).

Biological Activity

4-Aza-DL-leucine dihydrochloride is a derivative of leucine, an essential amino acid known for its role in protein synthesis and metabolism. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C5_5H14_{14}Cl2_2N2_2O2_2
  • Molecular Weight : 197.09 g/mol
  • CAS Number : 44134553

This compound functions primarily by influencing metabolic pathways involving amino acids. Its structural similarity to leucine suggests that it may interact with the same cellular mechanisms, particularly those related to the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for regulating protein synthesis and cell growth.

Key Mechanisms:

  • mTOR Activation : Similar to leucine, this compound may activate mTORC1, leading to enhanced protein synthesis and inhibition of autophagy under nutrient-rich conditions .
  • Modulation of Amino Acid Transport : It may influence the transport of amino acids across cell membranes, facilitating better nutrient uptake and utilization .

1. Protein Synthesis

Research indicates that compounds similar to leucine can significantly enhance protein synthesis in muscle tissues by activating mTORC1. This effect is essential for muscle growth and recovery post-exercise.

2. Neuroprotective Effects

Studies involving amino acid derivatives have demonstrated neuroprotective properties. For instance, N-acetyl-DL-leucine has been shown to accelerate vestibular compensation in animal models, suggesting that related compounds may also offer neuroprotective benefits through similar pathways .

Study on Neuroprotection

A study investigated the effects of N-acetyl-DL-leucine on vestibular compensation after unilateral labyrinthectomy in rats. The results showed significant improvements in postural imbalance scores among treated groups compared to controls, indicating a potential therapeutic role for amino acid derivatives in vestibular disorders .

Clinical Trial on Hematological Response

A clinical trial assessed the safety and efficacy of L-leucine in transfusion-dependent patients with DBA. The results indicated that L-leucine led to an erythroid response in a subset of patients, suggesting that compounds like this compound could be explored for similar applications given their biochemical properties .

Research Findings Summary

Study FocusFindingsReference
Protein SynthesisActivation of mTORC1 leads to increased protein synthesis; potential application in muscle recovery
NeuroprotectionN-acetyl-DL-leucine improves vestibular compensation; suggests neuroprotective effects
Hematological ResponseL-leucine shows efficacy in improving anemia; potential implications for related compounds

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 4-Aza-DL-leucine dihydrochloride?

  • Synthesis : The compound is typically synthesized via reductive amination or nucleophilic substitution, with deuterium or stable isotope labeling for traceability in metabolic studies . The dihydrochloride form (2:1 HCl ratio) enhances solubility in aqueous buffers compared to monohydrochloride salts .
  • Characterization : Techniques include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for isotopic labeling validation .

Q. What are the primary applications of this compound in biochemical research?

  • It is used as a competitive inhibitor in amino acid metabolism studies, particularly targeting enzymes like leucine dehydrogenase or lysine-specific demethylases (LSD1) .
  • Applications include isotope tracing in protein synthesis assays, cell proliferation studies, and epigenetic modulation via histone methylation analysis (e.g., H3K4/H3K9) .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s stability and bioactivity compared to other salts?

  • The dihydrochloride form improves solubility in physiological buffers, critical for in vitro assays, but may alter crystallization behavior in X-ray diffraction studies . Stability tests (e.g., thermogravimetric analysis) show reduced hygroscopicity compared to freebase forms, ensuring consistent activity in long-term storage .
  • Bioactivity differences arise from counterion interactions; for example, dihydrochloride salts may enhance binding affinity to positively charged enzyme active sites compared to acetate salts .

Q. What experimental design considerations are critical when using this compound in enzyme inhibition assays?

  • Dose Optimization : Pre-test solubility limits (e.g., in PBS or DMEM) to avoid precipitation at high concentrations. Use kinetic assays to determine IC50 values under varying pH conditions, as HCl content may buffer the solution .
  • Controls : Include deuterated analogs (e.g., DL-Lysine-d9 dihydrochloride) to distinguish isotope effects from direct inhibition . Validate specificity via CRISPR-edited cell lines lacking target enzymes (e.g., LSD1-knockout models) .

Q. How can researchers resolve contradictions in data from studies using this compound?

  • Purity Verification : Contradictory results (e.g., variable IC50 values) often stem from impurities in synthesis batches. Validate purity via HPLC-MS and cross-reference with certified reference materials .
  • Assay Conditions : Differences in buffer ionic strength or temperature can alter enzyme-compound interactions. Standardize protocols using MIACARM guidelines for cellular assays .
  • Data Reproducibility : Publish raw datasets (e.g., NMR spectra, inhibition curves) in open-access repositories to enable meta-analyses .

Methodological Recommendations

  • Structural Analysis : Combine X-ray crystallography (for crystalline forms) and computational modeling (DFT calculations) to predict interaction sites .
  • In Vivo Studies : Use isotopic labeling (e.g., ¹⁵N or ²H) to track metabolic fate in animal models, ensuring compliance with ethical guidelines for deuterium use .
  • Troubleshooting : If unexpected cytotoxicity arises, test for off-target effects via transcriptomic profiling (RNA-seq) or competitive binding assays with related amino acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Aza-DL-leucine dihydrochloride
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